N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, an imidazole ring, and a piperidine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 3-chlorobenzyl chloride.
Imidazole Ring Formation: The next step involves the reaction of 3-chlorobenzyl chloride with imidazole under basic conditions to form the 3-chlorophenylmethyl imidazole intermediate.
Piperidine Ring Formation: The final step involves the reaction of the imidazole intermediate with 4-methylpiperidine-1-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide: Similar structure but with a fluorobenzamide group instead of an imidazole ring.
N-[(3-chlorophenyl)methyl]-2-iodobenzamide: Contains an iodophenyl group, leading to different reactivity and applications.
N-[(3-chlorophenyl)methyl]-4-iodobenzamide: Another iodinated derivative with distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-13-5-7-21(11-16(13)22-8-6-19-12-22)17(23)20-10-14-3-2-4-15(18)9-14/h2-4,6,8-9,12-13,16H,5,7,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGULNESOBNEQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N2C=CN=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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